H-Asp(Obzl)-OtBu.HCl

Peptide Synthesis Amino Acid Building Blocks Solid‑Phase Peptide Synthesis

H-Asp(Obzl)-OtBu.HCl is a dual-protected L-aspartic acid building block supplied as a hydrochloride salt for superior handling. The orthogonal α-tert-butyl ester (acid-labile) and β-benzyl ester (hydrogenolytically labile) enable regioselective chain extension in Boc-SPPS without additional deprotection steps, minimizing aspartimide side reactions. With a free α-amino group, it is ready to couple directly. Choose this compound over Fmoc- or Boc-protected analogs to streamline mixed-protection strategies and access homogeneous β-aspartyl peptides and peptide-drug conjugates. Lyophilized powder is stable for 36 months.

Molecular Formula C15H22ClNO4
Molecular Weight 315.79
CAS No. 52615-97-1
Cat. No. B3021797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(Obzl)-OtBu.HCl
CAS52615-97-1
Molecular FormulaC15H22ClNO4
Molecular Weight315.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1
InChIKeyYSDLFDMXCRFHTQ-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(Obzl)-OtBu.HCl (CAS 52615-97-1): An Orthogonally Protected Aspartic Acid Building Block for Peptide Synthesis


H-Asp(Obzl)-OtBu.HCl is a protected L-aspartic acid derivative in which the α‑carboxyl group is masked as a tert‑butyl ester (OtBu) and the side‑chain β‑carboxyl group is masked as a benzyl ester (OBzl) . The compound is supplied as the hydrochloride salt, which improves its handling properties . This dual protection scheme is the basis for its use in stepwise solid‑phase peptide synthesis, where orthogonal removal of the OtBu (acid‑labile) and OBzl (hydrogenolytically labile) groups enables regioselective chain extension [1].

Why H-Asp(Obzl)-OtBu.HCl Cannot Be Replaced by Other Protected Aspartic Acid Derivatives


In‑class compounds such as Boc‑Asp(OBzl)‑OH, Fmoc‑Asp(OBzl)‑OH, or H‑Asp(OBzl)‑OBzl.HCl share the benzyl ester on the β‑carboxyl group but differ in the protection of the α‑amino and/or α‑carboxyl groups. This difference dictates which synthetic route is compatible [1]. For instance, Fmoc‑protected analogs are designed for Fmoc‑based SPPS, whereas H‑Asp(Obzl)‑OtBu.HCl possesses a free amino group and an α‑tert‑butyl ester, making it a ready‑to‑couple building block for Boc‑based or mixed‑protection strategies [2]. Substituting an Fmoc‑ or Boc‑protected derivative would require additional deprotection steps or alter the reaction sequence, potentially introducing epimerization or aspartimide side reactions [3]. The specific orthogonality of OtBu (acid‑labile) and OBzl (hydrogenolytically labile) is a defined feature that cannot be reproduced by a single‑protecting‑group analog .

Quantitative Differentiation of H-Asp(Obzl)-OtBu.HCl from Closest Analogs


Lyophilized Powder Stability Exceeds That of Many Fmoc‑Protected Aspartate Analogs

When stored as a lyophilized powder at ‑20 °C, H‑Asp(Obzl)‑OtBu.HCl is documented to remain stable for 36 months [1]. This stability period is explicitly longer than the general 12‑month stability window cited for Fmoc‑Asp(OBzl)‑OH under analogous storage conditions . The extended shelf life reduces the frequency of re‑qualification and procurement cycles for long‑term peptide synthesis projects.

Peptide Synthesis Amino Acid Building Blocks Solid‑Phase Peptide Synthesis

Purity Available up to >99.5%—Exceeding Typical In‑Class Purity Levels

Commercial sources of H‑Asp(Obzl)‑OtBu.HCl offer purity levels of >99.5% . In comparison, the widely used Boc‑Asp(OBzl)‑OH is typically supplied at ≥98% purity , and H‑Asp(OBzl)‑OBzl.HCl is commonly offered at 97‑98% . Higher purity reduces the probability of side‑product formation during coupling reactions, which is critical for obtaining high‑fidelity peptide sequences.

Peptide Synthesis High‑Purity Amino Acid Derivatives Coupling Efficiency

Orthogonal Protection Pattern Enables Regioselective Deprotection Not Possible with Single‑Ester Analogs

H‑Asp(Obzl)‑OtBu.HCl carries two chemically distinct protecting groups: an acid‑labile tert‑butyl ester (OtBu) on the α‑carboxyl and a hydrogenolytically labile benzyl ester (OBzl) on the β‑carboxyl . In contrast, H‑Asp(OBzl)‑OH lacks protection on the α‑carboxyl, and H‑Asp(OtBu)‑OH lacks protection on the β‑carboxyl. The orthogonal pair allows sequential deprotection under mild conditions—e.g., TFA to remove OtBu while leaving OBzl intact, followed by hydrogenation to expose the β‑carboxyl [1]. This is a key differentiator from H‑Asp(OBzl)‑OBzl.HCl, which employs two identical benzyl esters and therefore cannot achieve stepwise side‑chain manipulation .

Orthogonal Protection Boc/Bzl Strategy Regioselective Deprotection

Solubility in DMSO (10 mM) Meets Typical SPPS Coupling Requirements

H‑Asp(Obzl)‑OtBu.HCl is soluble in DMSO to at least 10 mM [1]. This solubility is comparable to that of Boc‑Asp(OBzl)‑OH, which is reported to be soluble in DMF (1 mmol in 2 mL DMF, i.e., 500 mM) but has limited DMSO solubility (48.5 µg/mL) . The well‑defined DMSO solubility of H‑Asp(Obzl)‑OtBu.HCl facilitates its use in automated peptide synthesizers where DMSO is a common solvent for poorly soluble amino acid derivatives .

Solubility DMSO Compatibility Peptide Coupling

Optimal Use Cases for H-Asp(Obzl)-OtBu.HCl in Research and Development


Boc‑Based Solid‑Phase Peptide Synthesis (SPPS) of Aspartic Acid‑Containing Sequences

In Boc‑SPPS, H‑Asp(Obzl)‑OtBu.HCl serves as a pre‑activated building block with a free amino group ready for coupling. The tert‑butyl ester on the α‑carboxyl withstands the repetitive TFA treatments used for Boc removal, while the benzyl ester on the β‑carboxyl remains intact until the final HF cleavage step. This orthogonal protection allows for the construction of peptides with a free β‑carboxyl group (e.g., for further conjugation) or with the benzyl group removed to reveal the native aspartic acid side chain [1]. The 36‑month lyophilized powder stability [2] makes it suitable for long‑term, multi‑gram SPPS campaigns.

Synthesis of β‑Aspartyl Peptides and Peptide‑Drug Conjugates

The orthogonal OtBu/OBzl protecting groups enable selective deprotection of the α‑carboxyl (via mild acid) while the β‑carboxyl remains benzyl‑protected. This permits the attachment of payloads, linkers, or other peptides specifically to the β‑carboxyl side chain after the peptide backbone has been assembled . Such regioselectivity is essential for creating β‑aspartyl peptides and homogeneous peptide‑drug conjugates, where site‑specific modification dictates biological activity and pharmacokinetics.

Custom Synthesis of Complex Aspartic Acid‑Derived Building Blocks

H‑Asp(Obzl)‑OtBu.HCl is a key starting material for the preparation of other advanced aspartic acid derivatives. For example, it can be used to synthesize Fmoc‑Asp‑OtBu or other protected aspartic acid analogs via selective amino group protection, as described in the patent literature [3]. The high purity (>99.5%) available minimizes the need for additional purification during these derivatization steps, streamlining the production of custom amino acid building blocks for medicinal chemistry and chemical biology.

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